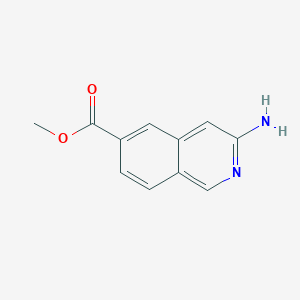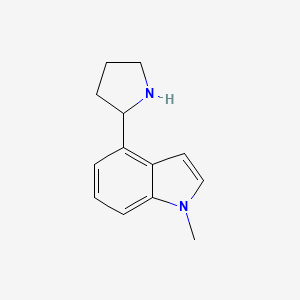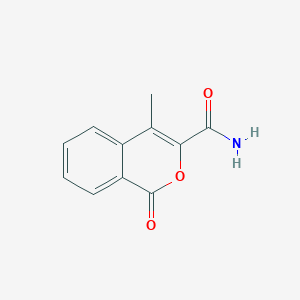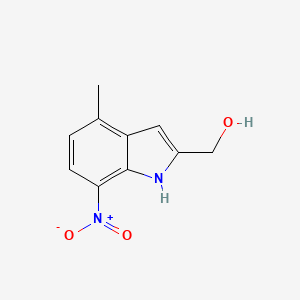
(4-Methyl-7-nitro-1H-indol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-7-nitro-1H-indol-2-yl)methanol is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound features a nitro group at the 7th position, a methyl group at the 4th position, and a hydroxymethyl group at the 2nd position of the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-7-nitro-1H-indol-2-yl)methanol typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-methyl-2-nitrobenzaldehyde and phenylhydrazine. The reaction is carried out under reflux conditions with methanesulfonic acid as the catalyst, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-7-nitro-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (4-Methyl-7-nitro-1H-indol-2-yl)carboxylic acid.
Reduction: (4-Methyl-7-amino-1H-indol-2-yl)methanol.
Substitution: Various halogenated or sulfonylated indole derivatives.
Scientific Research Applications
(4-Methyl-7-nitro-1H-indol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-7-nitro-1H-indol-2-yl)methanol is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The indole ring can interact with various biological targets, including enzymes and receptors, through π-π stacking and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-7-nitro-1H-indole): Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
(4-Methyl-1H-indol-2-yl)methanol: Lacks the nitro group, which may reduce its biological activity.
(7-Nitro-1H-indol-2-yl)methanol: Lacks the methyl group, which may influence its steric properties and reactivity.
Uniqueness
(4-Methyl-7-nitro-1H-indol-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and hydroxymethyl groups allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(4-methyl-7-nitro-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C10H10N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-4,11,13H,5H2,1H3 |
InChI Key |
VXHRYOHHRUTXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
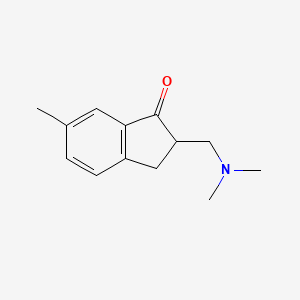
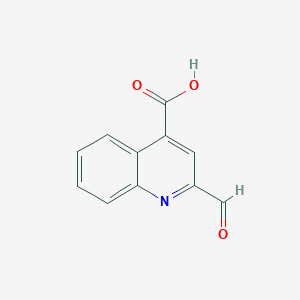

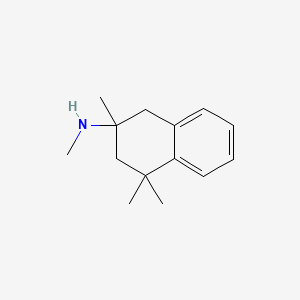
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

